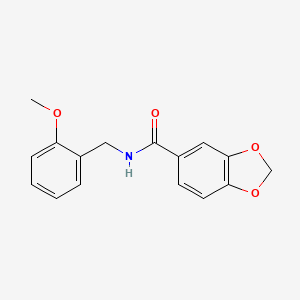![molecular formula C11H15N5O4 B5693623 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines, which in turn reduces inflammation and tumor growth.
Biochemical and Physiological Effects:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines and chemokines. It also exhibits anti-tumor properties by inhibiting the growth of cancer cells. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in lab experiments is its high purity. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. Additionally, this compound has been extensively studied in vitro and in vivo, which provides a wealth of information for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Orientations Futures
There are several future directions for research on 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to study its potential use in combination with other anti-inflammatory or anti-tumor agents. Additionally, this compound could be studied for its potential use in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, further research could be done to optimize the synthesis method to produce a more efficient and cost-effective process.
Conclusion:
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. The synthesis method has been optimized to produce a highly pure compound suitable for scientific research. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. Future research directions include investigating its mechanism of action, potential use in combination with other agents, and its use in other diseases.
Méthodes De Synthèse
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide can be synthesized by reacting 1-(piperidin-4-yl)pyrazolidin-3-one with nitric acid in acetic anhydride. The resulting compound is then reacted with acetyl chloride to obtain 1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide in high yield. This synthesis method has been optimized to produce a highly pure compound suitable for scientific research.
Applications De Recherche Scientifique
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in vitro and in vivo for its potential use in the treatment of cancer, arthritis, and other inflammatory diseases.
Propriétés
IUPAC Name |
1-[2-(3-nitropyrazol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c12-11(18)8-1-4-14(5-2-8)10(17)7-15-6-3-9(13-15)16(19)20/h3,6,8H,1-2,4-5,7H2,(H2,12,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBYFBDCDKUNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
![N-allyl-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5693625.png)